molecular formula C18H28O2 B14336458 Octadeca-5,9,12,15-tetraenoic acid CAS No. 103882-06-0

Octadeca-5,9,12,15-tetraenoic acid

Cat. No.: B14336458
CAS No.: 103882-06-0
M. Wt: 276.4 g/mol
InChI Key: DNOBNGNBPVOMLW-UHFFFAOYSA-N
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Description

Octadeca-6,9,12,15-tetraenoic acid (ODTA), also known as stearidonic acid (SDA), is an 18-carbon polyunsaturated fatty acid (PUFA) with four cis double bonds at positions 6, 9, 12, and 15 (counted from the carboxylic acid group) . Its molecular formula is C₁₈H₂₈O₂, with a monoisotopic mass of 276.2089 Da . ODTA is classified as an omega-3 (n-3) fatty acid due to its terminal double bond at the third carbon from the methyl end . It is biosynthesized in marine algae (e.g., Ulva fasciata) and has demonstrated significant biological activities, including potent algicidal effects against harmful phytoplankton like Heterosigma akashiwo .

Properties

CAS No.

103882-06-0

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

octadeca-5,9,12,15-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,13-14H,2,5,8,11-12,15-17H2,1H3,(H,19,20)

InChI Key

DNOBNGNBPVOMLW-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCC=CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Structural Characterization and Nomenclature

The molecular structure of octadeca-5,9,12,15-tetraenoic acid (C₁₈H₂₈O₂) features an 18-carbon chain with double bonds at positions 5, 9, 12, and 15, all in the cis (Z) configuration. Its IUPAC name, (5Z,9Z,12Z,15Z)-octadeca-5,9,12,15-tetraenoic acid, distinguishes it from other isomeric forms such as stearidonic acid (6,9,12,15) and the 4,8,12,15 variant. The compound’s systematic numbering emphasizes the methyl-end position of the final double bond, aligning it with omega-3 classification.

Synthetic Preparation Methodologies

Direct Synthesis via Fatty Acid Salts

The formation of water-soluble salts using N-alkylpolyhydroxyamines represents a primary method for stabilizing and delivering polyunsaturated fatty acids. While the patent WO1996033155A1 specifically documents analogs like docosahexaenoic acid (DHA) and γ-linolenic acid (GLA), the protocol is directly adaptable to this compound:

  • Reagent Preparation :
    N-Methyl glucamine (Meglumine) is dissolved in deionized water under inert nitrogen atmosphere to prevent oxidation.
  • Acid Addition :
    The free fatty acid is added dropwise to the aqueous amine solution with vigorous stirring. For a 20% w/v solution, 1.0 g of this compound would react with 595.5 mg N-methyl glucamine in 8.0 mL water.
  • Purification :
    The resulting clear solution is sterile-filtered (0.2 μm) and lyophilized to yield a stable powder.

Critical Parameters :

  • pH maintenance between 5–9 during salt formation
  • Nitrogen blanket throughout to prevent radical-induced degradation
  • Lyophilization temperatures below -40°C to preserve double bond integrity

Covalent Derivative Synthesis

Enhancing bioavailability through esterification or amidation is well-documented for analogous PUFAs. Two principal approaches are employed:

Ascorbyl Esterification
  • Chlorination :
    this compound is converted to its acyl chloride using thionyl chloride or oxalyl chloride.
  • Coupling Reaction :
    The acyl chloride reacts with ascorbic acid in anhydrous dichloromethane at 0–5°C, forming 6-O-(octadeca-5,9,12,15-tetraenoyl) ascorbate.
  • Salt Formation :
    The ascorbyl ester is subsequently complexed with N-methyl glucamine to improve aqueous solubility.
Salicylate Conjugates
  • Protective Group Strategy :
    2,2,2-Trichloroethyl salicylate is reacted with octadeca-5,9,12,15-tetraenoyl chloride in pyridine at 0°C.
  • Deprotection :
    Zinc dust in tetrahydrofuran/acetic acid/water removes the trichloroethyl group, yielding 2-(octadeca-5,9,12,15-tetraenoyloxy) benzoic acid.
  • Final Product Isolation :
    Lyophilization produces a hygroscopic powder suitable for pharmaceutical formulations.

Natural Isolation and Purification

While synthetic routes dominate industrial production, natural extraction remains theoretically viable:

Source Identification

Limited data suggest occurrence in Tecoma stans, though chromatographic evidence for the 5,9,12,15 isomer remains unconfirmed. Potential botanical sources require validation via:

  • High-performance liquid chromatography (HPLC) with photodiode array detection
  • Gas chromatography-mass spectrometry (GC-MS) of methyl esters

Supercritical Fluid Extraction

CO₂-based extraction at 300 bar and 40°C could theoretically isolate the compound from plant matrices while minimizing thermal degradation.

Analytical Characterization

Spectroscopic Methods

Technique Characteristic Features Reference
¹H NMR δ 5.3–5.4 (m, 8H, CH=CH), δ 2.8 (t, 6H, allylic CH₂)
¹³C NMR δ 128–130 (double bond carbons), δ 180.2 (COOH)
IR Spectroscopy 1710 cm⁻¹ (C=O stretch), 3010 cm⁻¹ (=C-H stretch)

Chromatographic Purity Assessment

  • Reverse-Phase HPLC : C18 column, methanol/water (85:15), 1 mL/min, UV detection at 210 nm
  • GC-MS : Methyl ester derivative, m/z 276 [M]⁺, characteristic fragmentation at m/z 222

Industrial Applications and Formulations

Pharmaceutical Preparations

Formulation Type Concentration Range Administration Route Key Excipients
Lyophilized Powder 0.1–10% w/w Intravenous N-Methyl glucamine
Topical Cream 0.1–20% w/w Transdermal Ascorbyl palmitate

Nutraceutical Products

  • Encapsulation in α-cyclodextrin for oxidative stability
  • Microemulsions with medium-chain triglycerides (MCT) for enhanced bioavailability

Challenges and Optimization Strategies

Oxidative Instability

  • Mitigation Approaches :
    • Addition of 0.01% w/w tocopherol acetate as antioxidant
    • Storage under argon at -80°C in amber glass vials

Scalability Issues

  • Continuous flow hydrogenation reactors for double bond preservation
  • Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B)

Chemical Reactions Analysis

Types of Reactions

Octadeca-5,9,12,15-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadeca-5,9,12,15-tetraenoic acid has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.

    Biology: Investigated for its role in cellular metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialized oils and nutritional supplements.

Mechanism of Action

The mechanism of action of octadeca-5,9,12,15-tetraenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence the production of signaling molecules such as eicosanoids. The compound’s effects are mediated through its incorporation into cell membranes and subsequent impact on membrane fluidity and function .

Comparison with Similar Compounds

Research Implications and Gaps

  • Ecological Applications : ODTA’s algicidal potency positions it as a candidate for controlling red tides and algal blooms .
  • Therapeutic Potential: While ODTA’s anti-inflammatory properties are understudied compared to EPA/DHA, its metabolic stability warrants further investigation .
  • Synthesis Challenges : ODTA’s regioselective biosynthesis in algae remains poorly understood, highlighting the need for enzymatic studies .

Q & A

Q. What experimental protocols are recommended for synthesizing stearidonic acid in vitro?

  • Methodology : Enzymatic elongation and desaturation of α-linolenic acid (ALA) using recombinant Δ6-desaturase enzymes in microbial systems (e.g., yeast or E. coli). Optimize reaction conditions (pH, temperature, cofactors like NADPH) to maximize yield. Validate products via gas chromatography (GC-FID) or LC-MS, referencing exact mass (276.2089 g/mol) and fragmentation patterns .

Q. How should researchers design assays to quantify stearidonic acid in biological matrices?

  • Methodology : Employ lipid extraction (Folch or Bligh-Dyer method) followed by solid-phase extraction (SPE) for purification. Use stable isotope-labeled internal standards (e.g., deuterated SDA) for LC-MS/MS quantification in multiple reaction monitoring (MRM) mode. Calibrate with certified reference materials (CRMs) to ensure precision and avoid matrix effects .

Advanced Research Questions

Q. What mechanisms explain the contrasting roles of stearidonic acid in promoting dinoflagellate growth versus algalicidal activity?

  • Methodology : Conduct dose-response experiments using purified SDA (≥95% purity) on dinoflagellate cultures (e.g., C. marina). Measure growth inhibition (EC50) and cell viability via flow cytometry. Compare with other PUFAs (e.g., α-linolenic acid) to identify structure-activity relationships. Environmental factors (temperature, nutrient availability) should be controlled to isolate SDA-specific effects .

Q. How can regioselective enzymatic modifications of stearidonic acid be optimized for biotechnological applications?

  • Methodology : Utilize fungal peroxygenases (e.g., from Agrocybe aegerita) for epoxidation at specific double bonds. Monitor reaction progress via thin-layer chromatography (TLC) and characterize epoxy derivatives using tandem MS/MS. Adjust substrate-to-enzyme ratios and oxygen availability to enhance selectivity .

Q. What strategies resolve contradictions in reported metabolic fates of stearidonic acid across different model organisms?

  • Methodology : Perform comparative metabolomics using isotopically labeled SDA (¹³C or ¹⁴C) in in vivo systems (e.g., mammals vs. microalgae). Analyze metabolites via high-resolution MS and pathway mapping tools (e.g., KEGG). Consider species-specific enzyme kinetics (e.g., Δ6-desaturase activity) and compartmentalization of lipid pathways .

Q. How do researchers validate the ecological role of stearidonic acid in plant-plant allelopathic interactions?

  • Methodology : Isolate SDA from macrophyte aqueous extracts (e.g., M. nitidum) and test allelopathic activity using bioassays (e.g., seed germination inhibition). Pair with transcriptomic analysis to identify stress-response genes in target species. Control for co-occurring compounds via fractionation and reconstitution experiments .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of stearidonic acid in experimental studies?

  • Methodology : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50/LC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers address variability in PUFA quantification across different analytical platforms?

  • Methodology : Cross-validate results using orthogonal techniques (e.g., GC-MS vs. LC-MS). Participate in inter-laboratory proficiency testing with shared CRMs. Standardize sample preparation protocols to minimize technical variability .

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